N-[4-(tert-Butyl)phenyl]-9,9-dimethyl-9H-fluoren-2-amine
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Overview
Description
N-[4-(tert-Butyl)phenyl]-9,9-dimethyl-9H-fluoren-2-amine is an organic compound with the molecular formula C25H27N It is a derivative of fluorene, characterized by the presence of a tert-butyl group and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(tert-Butyl)phenyl]-9,9-dimethyl-9H-fluoren-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dimethyl-9H-fluorene and 4-tert-butylaniline.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as toluene or dichloromethane. A base like potassium carbonate or sodium hydride is used to deprotonate the amine group, facilitating the nucleophilic substitution reaction.
Coupling Reaction: The deprotonated amine reacts with 9,9-dimethyl-9H-fluorene to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: N-[4-(tert-Butyl)phenyl]-9,9-dimethyl-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[4-(tert-Butyl)phenyl]-9,9-dimethyl-9H-fluoren-2-amine has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.
Materials Science: The compound is explored for its potential in creating novel materials with unique optical and electronic characteristics.
Biological Studies: It serves as a probe in studying biological systems, particularly in understanding the interactions of aromatic amines with biological molecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of N-[4-(tert-Butyl)phenyl]-9,9-dimethyl-9H-fluoren-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electron donor or acceptor, influencing various biochemical pathways. Its aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions.
Comparison with Similar Compounds
- N-(4-tert-Butylphenyl)-9H-fluoren-2-amine
- N-(4-tert-Butylphenyl)-9,9-dimethyl-9H-carbazole
Comparison: N-[4-(tert-Butyl)phenyl]-9,9-dimethyl-9H-fluoren-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to similar compounds, it exhibits enhanced stability and solubility, making it more suitable for applications in organic electronics and materials science.
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-9,9-dimethylfluoren-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N/c1-24(2,3)17-10-12-18(13-11-17)26-19-14-15-21-20-8-6-7-9-22(20)25(4,5)23(21)16-19/h6-16,26H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCQMRCDIJQSAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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